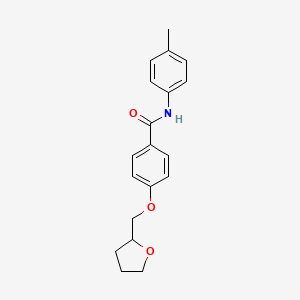![molecular formula C21H26N2O3 B4510287 1-cyclopentyl-4-({methyl[(4-oxo-4H-chromen-3-yl)methyl]amino}methyl)pyrrolidin-2-one](/img/structure/B4510287.png)
1-cyclopentyl-4-({methyl[(4-oxo-4H-chromen-3-yl)methyl]amino}methyl)pyrrolidin-2-one
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to 1-cyclopentyl-4-({methyl[(4-oxo-4H-chromen-3-yl)methyl]amino}methyl)pyrrolidin-2-one often involves complex reactions including 1,3-dipolar cycloaddition, which has been shown to be highly diastereoselective when applied to 3-nitro-2-trihalomethyl-2H-chromenes, leading to the formation of 1-benzopyrano[3,4-c]pyrrolidines in good yields (Korotaev et al., 2013).
Molecular Structure Analysis
Spectral analysis and quantum studies, including the use of DFT levels of theory and NBO analysis, have been applied to similar chromene-based compounds for a detailed understanding of their molecular structure, reactivity, and stability (Halim & Ibrahim, 2022).
Chemical Reactions and Properties
The chemical reactivity of such compounds is illustrated by their ability to undergo various transformations, including ring-opening followed by ring-closure reactions, which are key in synthesizing novel heterocyclic systems. These reactions are facilitated by specific structural features that allow for sequential intramolecular cyclization (Bondarenko et al., 2016).
Physical Properties Analysis
The physical properties, such as solubility, melting points, and crystalline structure, are crucial for understanding the behavior of these compounds under different conditions. Techniques like X-ray crystallography provide insights into the detailed structure, aiding in the synthesis and application of these molecules (Kibou et al., 2016).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with other molecules, are central to utilizing these compounds in various chemical reactions. Studies have shown that specific functional groups in these molecules can undergo transformations leading to the formation of novel structures with potential biological activities (Ammar et al., 2014).
Propriétés
IUPAC Name |
1-cyclopentyl-4-[[methyl-[(4-oxochromen-3-yl)methyl]amino]methyl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3/c1-22(11-15-10-20(24)23(12-15)17-6-2-3-7-17)13-16-14-26-19-9-5-4-8-18(19)21(16)25/h4-5,8-9,14-15,17H,2-3,6-7,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCSQFJJWNDPYJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CC(=O)N(C1)C2CCCC2)CC3=COC4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(2-methoxyphenyl)ethyl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide](/img/structure/B4510204.png)
![4-[4-(4-chlorophenyl)-1-piperazinyl]tetrahydro-3-thiopheneol 1,1-dioxide](/img/structure/B4510215.png)
![4-{4-oxo-4-[4-(2-pyridinyl)-1-piperazinyl]butanoyl}-2-phenylmorpholine](/img/structure/B4510228.png)
![N-[2-(1-methyl-4-piperidinyl)ethyl]-2-(phenylthio)acetamide](/img/structure/B4510236.png)
![N-(2-phenylethyl)-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-3-piperidinecarboxamide](/img/structure/B4510242.png)
![N-[2-(tetrahydro-2-furanyl)-1H-benzimidazol-6-yl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide](/img/structure/B4510248.png)

![2-[6-oxo-3-(4-thiomorpholinyl)-1(6H)-pyridazinyl]-N-phenylacetamide](/img/structure/B4510257.png)
![2-[3-(2-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-phenylacetamide](/img/structure/B4510266.png)
![2,2-dimethyl-N-[4-(1-piperidinyl)benzyl]propanamide](/img/structure/B4510270.png)
![2-[3-(2-fluoro-4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-1-naphthylacetamide](/img/structure/B4510278.png)

![2-(6-fluoro-1H-indol-1-yl)-N-[2-(4-hydroxyphenyl)ethyl]acetamide](/img/structure/B4510296.png)
![1-(2-{[2-(dimethylamino)-5,6-dimethyl-4-pyrimidinyl]amino}ethyl)-3-piperidinol bis(trifluoroacetate) (salt)](/img/structure/B4510301.png)